Cas no 2137699-26-2 (2-Pentanol, 1-amino-3-(aminomethyl)-2,3-dimethyl-)

2-Pentanol, 1-amino-3-(aminomethyl)-2,3-dimethyl- structure
2137699-26-2 structure
Product name:2-Pentanol, 1-amino-3-(aminomethyl)-2,3-dimethyl-
CAS No:2137699-26-2
MF:C8H20N2O
MW:160.257202148438
CID:5277876

2-Pentanol, 1-amino-3-(aminomethyl)-2,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Pentanol, 1-amino-3-(aminomethyl)-2,3-dimethyl-
    • Inchi: 1S/C8H20N2O/c1-4-7(2,5-9)8(3,11)6-10/h11H,4-6,9-10H2,1-3H3
    • InChI Key: NQXDYJJNAUPUJO-UHFFFAOYSA-N
    • SMILES: C(N)C(C)(O)C(CN)(C)CC

2-Pentanol, 1-amino-3-(aminomethyl)-2,3-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-683765-0.05g
1-amino-3-(aminomethyl)-2,3-dimethylpentan-2-ol
2137699-26-2
0.05g
$924.0 2023-03-10
Enamine
EN300-683765-0.25g
1-amino-3-(aminomethyl)-2,3-dimethylpentan-2-ol
2137699-26-2
0.25g
$1012.0 2023-03-10
Enamine
EN300-683765-5.0g
1-amino-3-(aminomethyl)-2,3-dimethylpentan-2-ol
2137699-26-2
5.0g
$3189.0 2023-03-10
Enamine
EN300-683765-2.5g
1-amino-3-(aminomethyl)-2,3-dimethylpentan-2-ol
2137699-26-2
2.5g
$2155.0 2023-03-10
Enamine
EN300-683765-0.5g
1-amino-3-(aminomethyl)-2,3-dimethylpentan-2-ol
2137699-26-2
0.5g
$1056.0 2023-03-10
Enamine
EN300-683765-1.0g
1-amino-3-(aminomethyl)-2,3-dimethylpentan-2-ol
2137699-26-2
1g
$0.0 2023-06-07
Enamine
EN300-683765-10.0g
1-amino-3-(aminomethyl)-2,3-dimethylpentan-2-ol
2137699-26-2
10.0g
$4729.0 2023-03-10
Enamine
EN300-683765-0.1g
1-amino-3-(aminomethyl)-2,3-dimethylpentan-2-ol
2137699-26-2
0.1g
$968.0 2023-03-10

Additional information on 2-Pentanol, 1-amino-3-(aminomethyl)-2,3-dimethyl-

Comprehensive Overview of 2-Pentanol, 1-amino-3-(aminomethyl)-2,3-dimethyl- (CAS No. 2137699-26-2)

In the realm of specialty chemicals, 2-Pentanol, 1-amino-3-(aminomethyl)-2,3-dimethyl- (CAS No. 2137699-26-2) stands out as a unique compound with diverse applications. This molecule, characterized by its amino-functionalized pentanol structure, has garnered attention in pharmaceutical intermediates, agrochemical synthesis, and material science. Its branched alkyl chain and dual amino groups contribute to its reactivity, making it a versatile building block for complex organic transformations.

The growing interest in sustainable chemistry and green synthesis has propelled research into compounds like 2-Pentanol, 1-amino-3-(aminomethyl)-2,3-dimethyl-. Researchers are exploring its potential as a biodegradable intermediate, aligning with global trends toward eco-friendly production processes. Recent studies highlight its utility in catalysis and asymmetric synthesis, addressing the demand for efficient chiral auxiliaries in drug development.

From a structural perspective, the presence of both primary and secondary amino groups in CAS No. 2137699-26-2 enables selective functionalization. This property is particularly valuable in peptide mimetics and polymer chemistry, where precise molecular design is critical. Industry experts frequently search for "multifunctional amino alcohols" or "sterically hindered amines," reflecting the compound's relevance in advanced material engineering.

Analytical challenges associated with 2-Pentanol, 1-amino-3-(aminomethyl)-2,3-dimethyl- often center around its stereochemical purity and stability under thermal conditions. Modern techniques like HPLC-MS and NMR spectroscopy are employed to ensure quality control, responding to the pharmaceutical industry's stringent regulatory requirements. Discussions in scientific forums frequently address "amine protection strategies" and "solvent effects on amino alcohol reactivity," underscoring the compound's technical complexity.

In material science applications, this compound's hydrogen bonding capacity and molecular rigidity make it attractive for designing self-assembling systems and supramolecular architectures. The nanotechnology community shows particular interest in its potential as a surface modifier or crosslinking agent, with search queries often including terms like "amino alcohol nanomaterials" or "dendrimer building blocks."

Market trends indicate rising demand for CAS No. 2137699-26-2 in Asia-Pacific regions, driven by expanding pharmaceutical R&D activities. Regulatory-compliant synthesis routes and scale-up processes remain hot topics, with manufacturers focusing on atom-efficient methodologies to reduce environmental impact. The compound's logP value and water solubility profile are frequently analyzed parameters for drug formulation scientists.

Future research directions may explore the compound's potential in ionic liquid formulations or as a ligand in transition metal catalysis. The unique steric environment created by its gem-dimethyl groups offers intriguing possibilities for stereoselective reactions, a subject of increasing importance in precision chemical manufacturing.

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